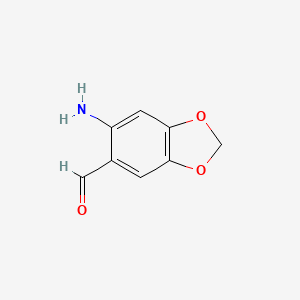

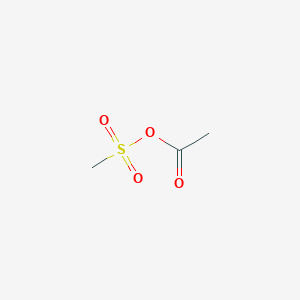

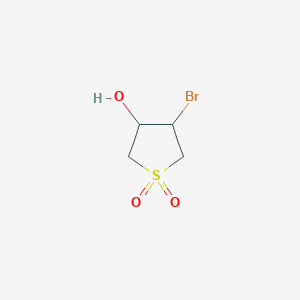

![molecular formula C13H8F3NO2 B1331582 4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}benzaldehyde CAS No. 103962-21-6](/img/structure/B1331582.png)

4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}benzaldehyde

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of benzaldehyde derivatives can be complex and often involves multi-step reactions. For instance, the synthesis of 4-(pyrrolidin-1-ylmethyl)benzaldehyde involves a three-step process starting from commercially available terephthalaldehyde, including acetal reaction, nucleophilic reaction, and hydrolysis, with a high total yield of 68.9% . Similarly, the synthesis of heterocyclic compounds like 4-benzoyl-5-phenyl-2-(pyridin-2-yl)-3,3a-dihydropyrazolo[1,5-c]pyrimidin-7(6H)-one involves a one-pot reaction and is characterized by various spectroscopic methods . These methods could potentially be adapted for the synthesis of 4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}benzaldehyde.

Molecular Structure Analysis

The molecular structure of benzaldehyde derivatives is often characterized using spectroscopic methods and theoretical calculations. For example, the molecular structure and vibrational wave numbers of 4-[2-(5-Ethylpyridin-2-yl)ethoxy]benzaldehyde oxime were reported and found to be in agreement with XRD data . The molecular geometry of another compound was optimized using DFT and compared with experimental data, showing excellent harmony . These studies suggest that similar methods could be used to analyze the molecular structure of 4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}benzaldehyde.

Chemical Reactions Analysis

The reactivity of benzaldehyde derivatives can vary depending on their structure. For instance, the carbodesilylation of 2-(trimethylsilyl)pyridines with benzaldehyde is proposed to follow an "ylide mechanism" . The reactivity of these compounds can be influenced by the substituents on the pyridine ring, as indicated by the correlation with resonance and inductive parameters . This information could be relevant when considering the reactivity of the trifluoromethyl group in 4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}benzaldehyde.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzaldehyde derivatives can be deduced from their molecular structure and reactivity. For example, the calculated first hyperpolarizability of 4-[2-(5-Ethylpyridin-2-yl)ethoxy]benzaldehyde oxime is significantly higher than that of urea, suggesting potential applications in non-linear optics . The molecular electrostatic potential and Fukui functions provide information on the local reactivity properties of the molecule . These analyses could be applied to predict the properties of 4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}benzaldehyde.

Applications De Recherche Scientifique

Photophysical Properties and ICT Effects

Research into carbazole-based D-π-A molecules has examined compounds like 4-(9’-Hexylcarbazol-3’-yl)benzaldehyde and 4-(9’-hexylcarbazol-3’-yl)benzylidenemalononitrile. These compounds, including structures similar to 4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}benzaldehyde, have been studied for their thermal, electrochemical, optical, and intramolecular charge transfer (ICT) properties. Such research is crucial for understanding how to tune chemical structures to achieve targeted photophysical properties (Altinolcek et al., 2021).

Lewis Acid Catalyzed Synthesis

The synthesis of complex organic compounds often involves benzaldehyde derivatives. For example, the Lewis acid catalyzed synthesis of 4-Aminopyrrolo[1,2-a]quinolin-5-ol derivatives from 2-(1-Pyrrolyl)benzaldehyde and Isocyanides involves reactions where benzaldehyde derivatives play a crucial role. Such studies contribute to the broader understanding of organic synthesis methods (Kobayashi et al., 2002).

Metalations and Functionalizations

Research on the metalation and functionalization of chloro-, bromo-, and iodo(trifluoromethyl)pyridines, including compounds like 4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}benzaldehyde, is significant for understanding regioexhaustive functionalization. This research contributes to the broader field of organic chemistry, particularly in the synthesis of carboxylic acids and complex organic structures (Cottet et al., 2004).

Catalysis and Oxidation Reactions

Studies involving pyridine–triazole ligands for copper-catalyzed aerobic alcohol oxidation have utilized benzaldehyde derivatives. This research is crucial for understanding the role of electron-donating strength in catalysis and the optimization of oxidation reactions, including the production of aldehydes from alcohols (Thongkam et al., 2015).

Chemosensors for pH Discrimination

Benzaldehyde derivatives are also used in the development of chemosensors. For instance, compounds like 2-hydroxy-5-methyl-3-((pyridin-2-ylimino)methyl)benzaldehyde have been explored as fluorescent chemosensors for pH, showing potential in discriminating between normal cells and cancer cells. This research indicates the versatile applications of benzaldehyde derivatives in biomedical fields, particularly in diagnostic and analytical techniques (Dhawa et al., 2020).

Suzuki Cross-Coupling Reactions

The Suzuki cross-coupling reaction, a key method in organic synthesis, often involves benzaldehyde derivatives. Research on this topic, such as the synthesis of 3-tert-butyl-2-hydroxy-5-(pyridin-4-yl)benzaldehyde, provides insights into efficient methods for coupling arylboronic acids with aryl bromides, which is fundamental in the synthesis of complex organic molecules (Wang et al., 2014).

Safety and Hazards

Propriétés

IUPAC Name |

4-[5-(trifluoromethyl)pyridin-2-yl]oxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8F3NO2/c14-13(15,16)10-3-6-12(17-7-10)19-11-4-1-9(8-18)2-5-11/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIAPYMWYTXDSDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=O)OC2=NC=C(C=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}benzaldehyde | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

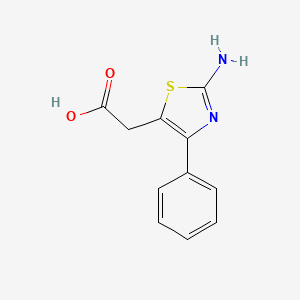

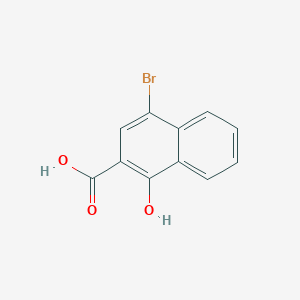

![Thieno[2,3-b]pyridin-3-amine](/img/structure/B1331513.png)

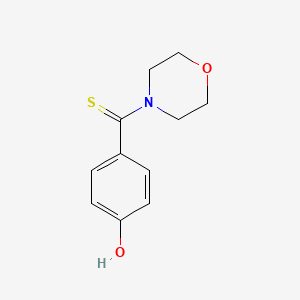

![2-[(2-Oxo-2-phenylethyl)sulfanyl]acetic acid](/img/structure/B1331515.png)

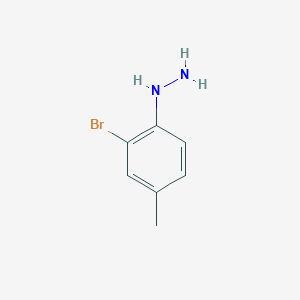

![5-Methylthieno[2,3-d]pyrimidin-4(3h)-one](/img/structure/B1331517.png)